

# In-depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(Phenoxyethyl)-1H-benzotriazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(Phenoxyethyl)-1H-benzotriazole

**Cat. No.:** B039042

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **1-(phenoxyethyl)-1H-benzotriazole**. It also includes a comprehensive experimental protocol for its synthesis, offering valuable insights for researchers engaged in the fields of medicinal chemistry, materials science, and organic synthesis.

## Spectroscopic Data

The structural elucidation of **1-(phenoxyethyl)-1H-benzotriazole** is critically supported by spectroscopic techniques. The following tables summarize the key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for this compound.

## Table 1: <sup>1</sup>H NMR Spectral Data of 1-(Phenoxyethyl)-1H-benzotriazole

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
8.05	d	1H	H-4
7.75	d	1H	H-7
7.50	t	1H	H-5
7.35	t	1H	H-6
7.25	t	2H	Phenyl H-3', H-5'
6.95	t	1H	Phenyl H-4'
6.90	d	2H	Phenyl H-2', H-6'
6.30	s	2H	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>

**Table 2:  $^{13}\text{C}$  NMR Spectral Data of 1-(Phenoxyethyl)-1H-benzotriazole**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
157.0	C-1'
146.0	C-7a
133.0	C-3a
129.5	C-3', C-5'
127.5	C-5
124.0	C-6
121.5	C-4'
120.0	C-4
115.0	C-2', C-6'
110.0	C-7
76.0	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>

**Table 3: IR Spectral Data of 1-(Phenoxyethyl)-1H-benzotriazole**

Frequency (v) (cm <sup>-1</sup> )	Intensity	Assignment
3060	Weak	Aromatic C-H Stretch
2930	Weak	Aliphatic C-H Stretch
1600, 1495, 1450	Medium-Strong	Aromatic C=C Stretch
1240	Strong	Aryl-O-CH <sub>2</sub> Stretch (Asymmetric)
1080	Strong	Aryl-O-CH <sub>2</sub> Stretch (Symmetric)
1220	Medium	N-N=N Stretch
745	Strong	Ortho-disubstituted Benzene C-H Bend

Sample Preparation: KBr Pellet

## Experimental Protocols

### Synthesis of 1-(Phenoxyethyl)-1H-benzotriazole

A common and effective method for the synthesis of **1-(phenoxyethyl)-1H-benzotriazole** involves the reaction of 1H-benzotriazole with phenoxyethyl chloride in the presence of a base.

Materials:

- 1H-Benzotriazole
- Phenoxyethyl chloride
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone (anhydrous)
- Ethyl acetate

- Hexane
- Magnesium sulfate ( $MgSO_4$ )

**Procedure:**

- To a solution of 1H-benzotriazole (1 equivalent) in anhydrous acetone, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.
- Phenoxy methyl chloride (1.1 equivalents) is then added dropwise to the suspension.
- The reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, the solvent is removed under reduced pressure.
- The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is evaporated to yield the crude product.
- Purification of the crude product is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## NMR Spectroscopy

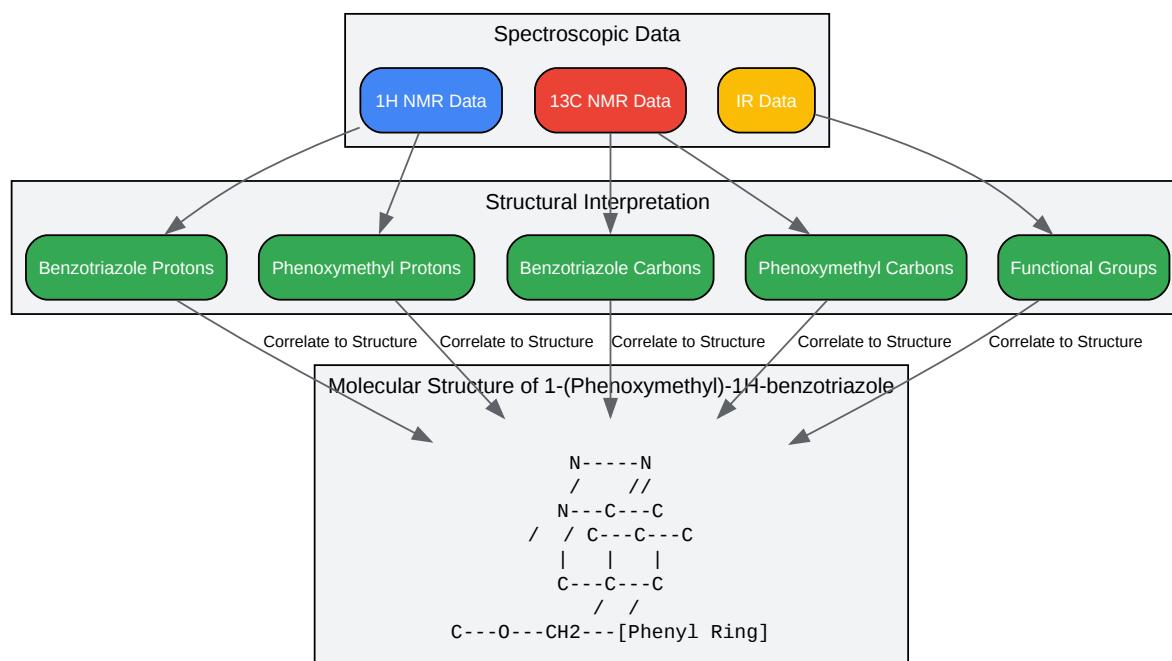
$^1H$  and  $^{13}C$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform ( $CDCl_3$ ) containing tetramethylsilane (TMS) as an internal standard.

## IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.

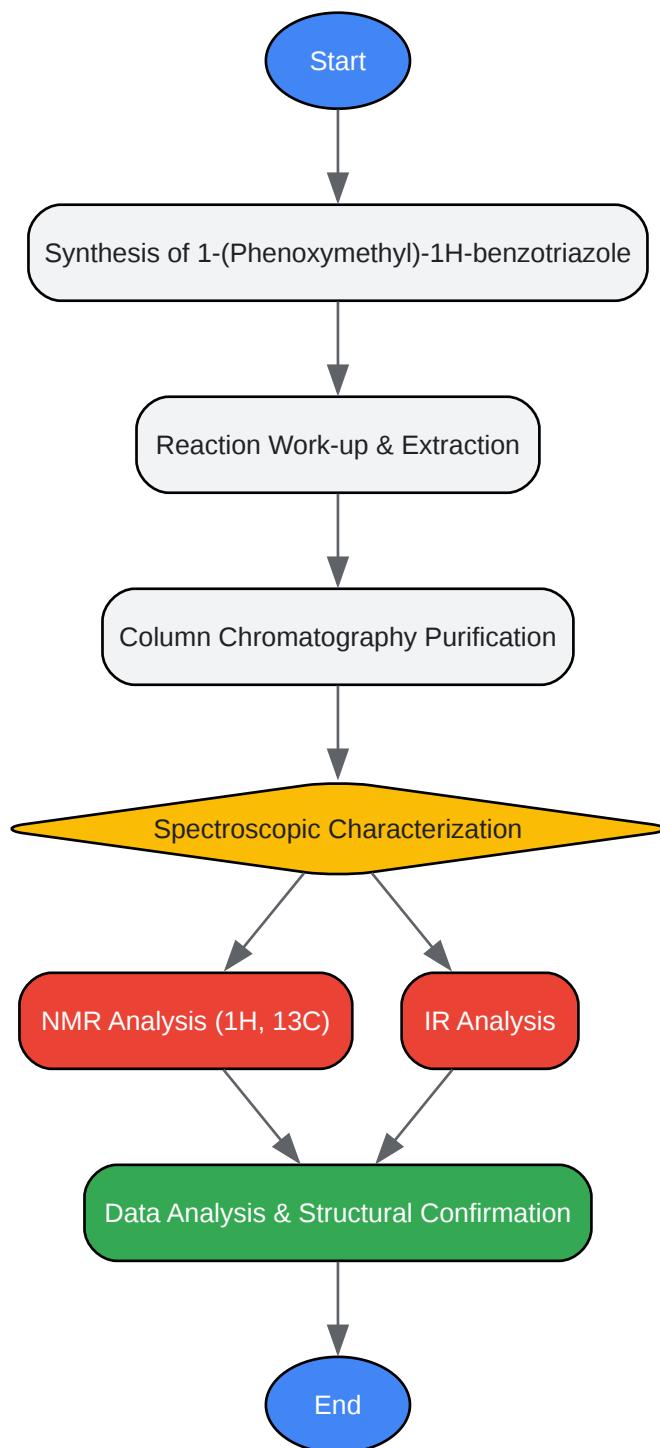
## Logical Relationships and Workflows

The following diagrams illustrate the logical relationship between the spectral data and the molecular structure, as well as a typical experimental workflow for the synthesis and characterization of **1-(phenoxymethyl)-1H-benzotriazole**.



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Caption: Correlation of Spectroscopic Data to Molecular Structure.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)